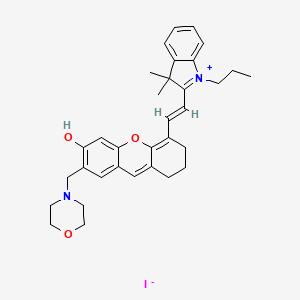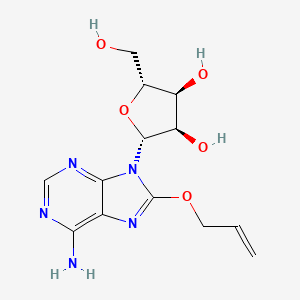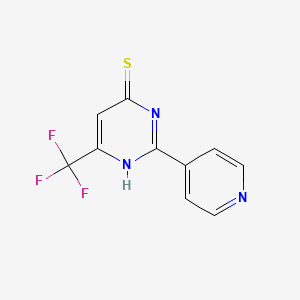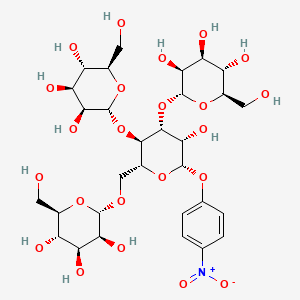
4-Nitrophenyl 3,4,6-tri-O-(a-D-mannopyranosyl)-b-D-mannopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitrophenyl 3,4,6-tri-O-(a-D-mannopyranosyl)-b-D-mannopyranoside is a complex carbohydrate derivative It is composed of a nitrophenyl group attached to a mannopyranoside moiety, which is further linked to three mannopyranosyl units
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 3,4,6-tri-O-(a-D-mannopyranosyl)-b-D-mannopyranoside typically involves multiple steps. The process begins with the protection of hydroxyl groups on the mannopyranoside units to prevent unwanted reactions. This is followed by the selective introduction of the nitrophenyl group. The final step involves the deprotection of the hydroxyl groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesis equipment and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-Nitrophenyl 3,4,6-tri-O-(a-D-mannopyranosyl)-b-D-mannopyranoside can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitrophenyl group can yield amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Nitrophenyl 3,4,6-tri-O-(a-D-mannopyranosyl)-b-D-mannopyranoside has several applications in scientific research:
Chemistry: Used as a substrate in enzymatic assays to study glycosidase activity.
Biology: Helps in understanding carbohydrate-protein interactions and cell signaling pathways.
Industry: Used in the synthesis of complex carbohydrates and glycosides for various industrial applications.
Wirkmechanismus
The mechanism of action of 4-Nitrophenyl 3,4,6-tri-O-(a-D-mannopyranosyl)-b-D-mannopyranoside involves its interaction with specific enzymes and proteins. The compound acts as a substrate for glycosidases, which catalyze the hydrolysis of glycosidic bonds. This interaction is crucial for studying enzyme kinetics and inhibition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Nitrophenyl 2-O-(2,3,4,6-tri-O-acetyl-a-D-mannopyranosyl)-4,6-O-benzylidene-a-D-mannopyranoside .
- 4-Nitrophenyl 3,4,6-tri-O-acetyl-beta-D-galactopyranoside .
Uniqueness
4-Nitrophenyl 3,4,6-tri-O-(a-D-mannopyranosyl)-b-D-mannopyranoside is unique due to its specific mannopyranosyl linkage and the presence of a nitrophenyl group. This structure provides distinct biochemical properties, making it valuable for specific enzymatic studies and applications.
Eigenschaften
Molekularformel |
C30H45NO23 |
|---|---|
Molekulargewicht |
787.7 g/mol |
IUPAC-Name |
(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-[[(2R,3R,4R,5S,6S)-5-hydroxy-6-(4-nitrophenoxy)-3,4-bis[[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]methoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C30H45NO23/c32-5-11-15(35)18(38)21(41)27(49-11)47-8-14-25(53-28-22(42)19(39)16(36)12(6-33)50-28)26(54-29-23(43)20(40)17(37)13(7-34)51-29)24(44)30(52-14)48-10-3-1-9(2-4-10)31(45)46/h1-4,11-30,32-44H,5-8H2/t11-,12-,13-,14-,15-,16-,17-,18+,19+,20+,21+,22+,23+,24+,25-,26-,27+,28-,29-,30-/m1/s1 |
InChI-Schlüssel |
QXRVWDSYVHCILJ-BNGYTKEESA-N |
Isomerische SMILES |
C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O |
Kanonische SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


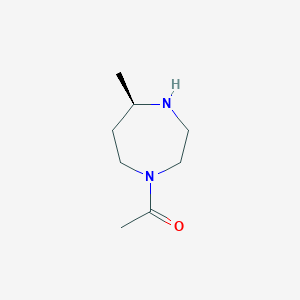
![1H-Imidazo[4,5-b]pyrazine, 5,6-dichloro-2-(trifluoromethyl)-](/img/structure/B12830054.png)

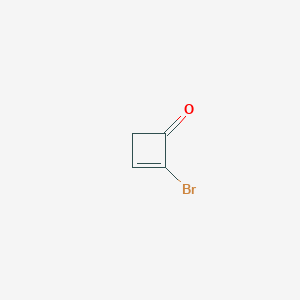

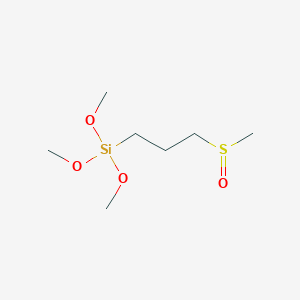
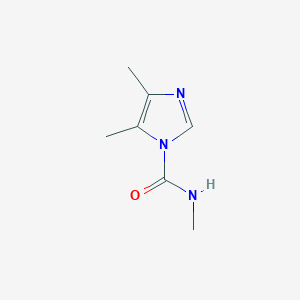


![Ethyl 5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carboxylate](/img/structure/B12830110.png)

